Cas no 860595-88-6 (4-(3-Methylbenzyl)oxybenzoic Acid)

4-(3-Methylbenzyl)oxybenzoic Acid 化学的及び物理的性質
名前と識別子
-
- 4-[(3-methylbenzyl)oxy]benzoic Acid
- VS-06658
- ALBB-009042
- 860595-88-6
- 4-((3-Methylbenzyl)oxy)benzoicacid
- AKOS000264107
- 4-[(3-methylphenyl)methoxy]benzoic acid
- BBL018055
- 4-((3-Methylbenzyl)oxy)benzoic acid
- STK505696
- SCHEMBL13951781
- 4-(3-Methylbenzyl)oxybenzoic Acid
-
- MDL: MFCD09712805
- インチ: InChI=1S/C15H14O3/c1-11-3-2-4-12(9-11)10-18-14-7-5-13(6-8-14)15(16)17/h2-9H,10H2,1H3,(H,16,17)
- InChIKey: FSZFKVCHUNPCCG-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)O
計算された属性
- せいみつぶんしりょう: 242.094294304g/mol
- どういたいしつりょう: 242.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
4-(3-Methylbenzyl)oxybenzoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B489348-50mg |
4-[(3-Methylbenzyl)oxy]benzoic Acid |
860595-88-6 | 50mg |
$ 50.00 | 2022-06-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 040070-500mg |
4-[(3-Methylbenzyl)oxy]benzoic acid |
860595-88-6 | 500mg |
2047CNY | 2021-05-07 | ||
abcr | AB380871-1g |
4-[(3-Methylbenzyl)oxy]benzoic acid; . |
860595-88-6 | 1g |
€230.30 | 2025-02-16 | ||
abcr | AB380871-250mg |
4-[(3-Methylbenzyl)oxy]benzoic acid; . |
860595-88-6 | 250mg |
€146.20 | 2025-02-16 | ||
TRC | B489348-500mg |
4-[(3-Methylbenzyl)oxy]benzoic Acid |
860595-88-6 | 500mg |
$ 275.00 | 2022-06-07 | ||
TRC | B489348-100mg |
4-[(3-Methylbenzyl)oxy]benzoic Acid |
860595-88-6 | 100mg |
$ 70.00 | 2022-06-07 | ||
Matrix Scientific | 040070-500mg |
4-[(3-Methylbenzyl)oxy]benzoic acid |
860595-88-6 | 500mg |
$126.00 | 2023-09-11 | ||
abcr | AB380871-500mg |
4-[(3-Methylbenzyl)oxy]benzoic acid; . |
860595-88-6 | 500mg |
€179.50 | 2025-02-16 | ||
abcr | AB380871-25g |
4-[(3-Methylbenzyl)oxy]benzoic acid; . |
860595-88-6 | 25g |
€2171.40 | 2025-02-16 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 040070-500mg |
4-[(3-Methylbenzyl)oxy]benzoic acid |
860595-88-6 | 500mg |
2047.0CNY | 2021-07-05 |
4-(3-Methylbenzyl)oxybenzoic Acid 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
4-(3-Methylbenzyl)oxybenzoic Acidに関する追加情報
4-(3-Methylbenzyl)oxybenzoic Acid: A Comprehensive Overview
4-(3-Methylbenzyl)oxybenzoic Acid (CAS No. 860595-88-6) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure and versatile properties, has garnered attention due to its potential applications in drug development, advanced materials, and chemical synthesis. In this article, we delve into the structural features, synthesis methods, and recent research findings related to 4-(3-Methylbenzyl)oxybenzoic Acid, providing a comprehensive understanding of its significance in contemporary scientific research.
The molecular structure of 4-(3-Methylbenzyl)oxybenzoic Acid consists of a benzoic acid moiety substituted with a 3-methylbenzyl group at the para position. This substitution pattern imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various chemical transformations. The compound's structure is further highlighted by the presence of an aromatic ring system, which contributes to its stability and reactivity under specific conditions. Recent studies have explored the influence of this substitution on the compound's solubility, reactivity, and bioavailability, offering valuable insights into its potential applications.
One of the most notable aspects of 4-(3-Methylbenzyl)oxybenzoic Acid is its role in drug discovery. Researchers have investigated its ability to act as a precursor or intermediate in the synthesis of bioactive molecules. For instance, studies have demonstrated that this compound can be employed in the construction of complex heterocyclic frameworks, which are often found in pharmaceutical agents. The compound's versatility in undergoing various coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, has further solidified its importance in medicinal chemistry.
In addition to its role in drug development, 4-(3-Methylbenzyl)oxybenzoic Acid has shown promise in materials science. Its aromatic structure and functional groups make it a suitable candidate for use in the synthesis of advanced polymers and organic semiconductors. Recent research has focused on its ability to form self-assembled monolayers (SAMs), which are critical components in nanotechnology and surface engineering. These SAMs exhibit excellent stability and electronic properties, making them ideal for applications in sensors and electronic devices.
The synthesis of 4-(3-Methylbenzyl)oxybenzoic Acid has also been a topic of extensive research. Traditional methods involve multi-step procedures that often require harsh reaction conditions. However, recent advancements have introduced more efficient and environmentally friendly approaches. For example, researchers have developed catalytic methods that enable the direct coupling of aryl halides with benzyl groups under mild conditions. These methods not only improve yield but also reduce the environmental footprint associated with traditional synthesis routes.
Another area of interest is the study of 4-(3-Methylbenzyl)oxybenzoic Acid's interaction with biological systems. Preclinical studies have shown that this compound exhibits moderate anti-inflammatory and antioxidant activities, suggesting its potential as a therapeutic agent. Furthermore, investigations into its pharmacokinetic properties have provided valuable information on its absorption, distribution, metabolism, and excretion (ADME) profile. These findings are crucial for determining its suitability as a drug candidate.
Recent breakthroughs in computational chemistry have also contributed to our understanding of 4-(3-Methylbenzyl)oxybenzoic Acid's behavior at the molecular level. Advanced molecular modeling techniques have been employed to predict its binding affinities to various biological targets, such as enzymes and receptors. These computational studies complement experimental findings and provide a deeper insight into the compound's potential therapeutic applications.
In conclusion, 4-(3-Methylbenzyl)oxybenzoic Acid (CAS No. 860595-88-6) is a multifaceted compound with significant implications across diverse scientific disciplines. Its unique structure, versatile reactivity, and promising applications make it an invaluable tool in modern research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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